molecular formula C₁₂H₁₇NO₁₂ B1142615 Isosorbide 2-Mononitrate 5-β-D-Glucuronide CAS No. 89576-61-4

Isosorbide 2-Mononitrate 5-β-D-Glucuronide

Cat. No. B1142615
CAS RN: 89576-61-4
M. Wt: 367.26
InChI Key:
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Description

Synthesis Analysis

The synthesis of Isosorbide 5-Mononitrate, closely related to the compound , involves dehydration of sorbitol to yield isosorbide, followed by nitration, sodium hydroxide treatment, and neutralization. This process achieves an overall yield of about 16% with a purity above 99%, indicating the complex and precise nature of synthesizing such compounds (Xing Huihai, 2011).

Molecular Structure Analysis

The structural analysis of isosorbide derivatives involves understanding the impact of substituents like the nitrate group on the isosorbide framework. Techniques such as X-ray diffractometry have been employed to investigate the complexation of isosorbide mononitrate with β-cyclodextrin, revealing 1:1 stoichiometry in solid-state complexes. This provides insight into the molecular interactions and stability of isosorbide mononitrate derivatives in various formulations (K. Uekama et al., 1985).

Chemical Reactions and Properties

Isosorbide mononitrate undergoes biotransformation in humans, with a significant portion being metabolized to its glucuronide conjugates, indicating the presence of active metabolic pathways that could involve the formation of Isosorbide 2-Mononitrate 5-β-D-Glucuronide. This metabolic process underscores the chemical reactivity and transformation potential of isosorbide mononitrate within the body, leading to various metabolites with distinct pharmacokinetic profiles (W. Down et al., 1974).

Physical Properties Analysis

The physical properties of isosorbide mononitrate and its derivatives, such as volatility and solubility, can be significantly influenced by complexation with other molecules like β-cyclodextrin. Such interactions not only stabilize the compound in solid-state but also retard its degradation under various storage conditions, highlighting the importance of physical property analysis in understanding and improving the stability and storage life of pharmaceutical compounds (K. Uekama et al., 1985).

Scientific Research Applications

Therapeutic Applications in Cardiovascular Diseases

Isosorbide mononitrates are primarily researched for their efficacy in treating cardiovascular diseases such as angina pectoris and heart failure. Studies have demonstrated that these compounds are effective in improving angina symptoms and exercise capacity in patients with chronic stable angina pectoris. Their mechanism involves vasodilation, which reduces myocardial oxygen demand and improves blood flow to ischemic regions of the heart. Moreover, there's evidence suggesting their role in heart failure management, particularly in patients with preserved ejection fraction, where they help improve exercise tolerance and reduce symptoms (Rehnqvist et al., 2012; Swedberg, 2012).

Pharmacokinetics and Delivery Systems

Research on isosorbide mononitrates has also extended into their pharmacokinetics and the development of novel delivery systems to optimize their therapeutic effects. Controlled-release formulations of isosorbide mononitrates have been a significant focus, aiming to provide sustained therapeutic levels, reduce dosing frequency, and minimize tolerance development. Such formulations have shown promise in providing consistent antianginal effects and improving patient compliance and quality of life (Cleophas et al., 2000).

Role in Pharmacogenomics

Emerging research in pharmacogenomics has highlighted the potential of tailoring isosorbide mononitrate therapy based on genetic markers to enhance efficacy and reduce adverse effects. Genetic polymorphisms in enzymes involved in nitrate metabolism and drug targets like the β-1 adrenergic receptor can influence individual responses to isosorbide mononitrates, presenting opportunities for personalized medicine in cardiovascular therapy (McNamara, 2008).

Mechanism of Action

Target of Action

Isosorbide 2-Mononitrate 5-β-D-Glucuronide is a metabolite of Isosorbide Mononitrate . Isosorbide Mononitrate primarily targets the vascular smooth muscle cells, causing them to relax . This relaxation leads to vasodilation, or the widening of blood vessels, which can help to alleviate symptoms of conditions like angina pectoris .

Mode of Action

The compound interacts with its targets, the vascular smooth muscle cells, by releasing nitric oxide . This nitric oxide then activates the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) within the cells . The increase in cGMP ultimately results in the relaxation of the vascular smooth muscle cells .

Biochemical Pathways

The action of Isosorbide 2-Mononitrate 5-β-D-Glucuronide affects the nitric oxide-cGMP pathway . The release of nitric oxide and the subsequent increase in cGMP within vascular smooth muscle cells leads to their relaxation . This relaxation causes vasodilation, which can have downstream effects such as reducing the workload on the heart and improving blood flow .

Pharmacokinetics

It is known that the parent compound, isosorbide mononitrate, is well-absorbed in the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver

Result of Action

The molecular and cellular effects of Isosorbide 2-Mononitrate 5-β-D-Glucuronide’s action include the relaxation of vascular smooth muscle cells and the dilation of blood vessels . These effects can help to alleviate symptoms of conditions like angina pectoris by reducing the workload on the heart and improving blood flow .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Isosorbide 2-Mononitrate 5-β-D-Glucuronide. For instance, factors such as temperature and moisture can affect the stability of the compound . Additionally, individual patient factors, such as other medications taken and overall health status, can influence the compound’s efficacy

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Isosorbide 2-Mononitrate 5-β-D-Glucuronide involves the conversion of Isosorbide to Isosorbide 2-Mononitrate, followed by the glucuronidation of Isosorbide 2-Mononitrate using β-D-Glucuronic acid.", "Starting Materials": [ "Isosorbide", "Nitric acid", "Sulfuric acid", "β-D-Glucuronic acid", "Sodium hydroxide", "Methanol", "Acetone", "Diethyl ether" ], "Reaction": [ "Step 1: Nitration of Isosorbide using Nitric acid and Sulfuric acid to obtain Isosorbide 2-Mononitrate", "Step 2: Purification of Isosorbide 2-Mononitrate using Methanol and Acetone", "Step 3: Glucuronidation of Isosorbide 2-Mononitrate using β-D-Glucuronic acid and Sodium hydroxide to obtain Isosorbide 2-Mononitrate 5-β-D-Glucuronide", "Step 4: Purification of Isosorbide 2-Mononitrate 5-β-D-Glucuronide using Diethyl ether" ] }

CAS RN

89576-61-4

Product Name

Isosorbide 2-Mononitrate 5-β-D-Glucuronide

Molecular Formula

C₁₂H₁₇NO₁₂

Molecular Weight

367.26

synonyms

1,4:3,6-Dianhydro-5-O-β-D-glucopyranuronosyl-D-glucitol 2-Nitrate

Origin of Product

United States

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